molecular formula C6H12S B13096343 2-Methylthiane CAS No. 5161-16-0

2-Methylthiane

Cat. No.: B13096343
CAS No.: 5161-16-0
M. Wt: 116.23 g/mol
InChI Key: VLBGYQISAJHVAD-UHFFFAOYSA-N
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Description

2-Methylthiane (C₆H₁₁S) is a sulfur-containing heterocyclic compound featuring a six-membered ring with a methyl group substituted at the 2-position. Structurally, it belongs to the thiacyclohexane family, where sulfur replaces one oxygen atom in the cyclohexane ring. This compound is primarily utilized in organic synthesis, particularly as an intermediate in the preparation of complex molecules. For instance, derivatives like (2-methylthiophen-4-yl)(phenyl)methanol are synthesized using this compound-based precursors, achieving reference yields of approximately 32% under optimized conditions . Its electronic and steric properties, influenced by the methyl substituent, make it a valuable scaffold in medicinal chemistry and materials science.

Properties

CAS No.

5161-16-0

Molecular Formula

C6H12S

Molecular Weight

116.23 g/mol

IUPAC Name

2-methylthiane

InChI

InChI=1S/C6H12S/c1-6-4-2-3-5-7-6/h6H,2-5H2,1H3

InChI Key

VLBGYQISAJHVAD-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylthiane can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methyl-1,3-propanedithiol with a suitable electrophile can lead to the formation of this compound. The reaction conditions typically involve heating the reactants in the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. One such method could be the catalytic hydrogenation of 2-methylthiophene, followed by cyclization under controlled conditions. This approach allows for the production of this compound in larger quantities, suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Methylthiane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methyl group or the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Alkylated or acylated thiane derivatives.

Scientific Research Applications

Chemical Properties and Structure

2-Methylthiane is a cyclic thioether with the molecular formula C5H10SC_5H_{10}S. Its structure includes a five-membered ring containing a sulfur atom, which contributes to its unique chemical properties. The presence of the methyl group enhances its reactivity and potential applications in synthesis and catalysis.

Industrial Applications

  • Flavoring Agent
    • This compound is utilized as a flavoring agent in the food industry due to its pleasant aroma. It is often used in the formulation of various food products to enhance flavor profiles.
  • Chemical Synthesis
    • The compound serves as a building block in organic synthesis. Its thioether functionality allows for various chemical transformations, making it useful in synthesizing other complex organic molecules.
  • Catalysis
    • Research has indicated that this compound can act as a catalyst or co-catalyst in certain reactions, particularly those involving sulfur chemistry. Its ability to stabilize reactive intermediates is valuable in synthetic pathways.

Pharmacological Applications

  • Antimicrobial Activity
    • Studies have shown that this compound exhibits antimicrobial properties against various pathogens. This potential makes it a candidate for developing new antimicrobial agents.
  • Drug Development
    • The compound's structure allows for modifications that can lead to the development of new pharmaceuticals. Researchers are exploring its derivatives for potential therapeutic applications, particularly in targeting specific diseases.
  • Biochemical Research
    • In biochemical studies, this compound has been used to investigate metabolic pathways involving sulfur-containing compounds. It aids in understanding the role of thioethers in biological systems.

Case Studies and Research Findings

  • Toxicological Studies
    • Research conducted by the National Institute of Environmental Health Sciences highlighted the importance of assessing the toxicity of compounds like this compound using alternative testing methods. These studies aim to evaluate the compound's safety profile for industrial use .
  • Synthesis of Bioactive Compounds
    • A study published in Molecules explored the synthesis of bioactive compounds derived from this compound, demonstrating its utility in creating molecules with potential health benefits .
  • Nanoparticle Formulation
    • Recent research focused on incorporating this compound into nanoparticle formulations for drug delivery systems, enhancing the efficacy and targeting capabilities of therapeutic agents .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Flavoring AgentUsed to enhance flavors in food products
Chemical SynthesisServes as a building block for synthesizing complex organic molecules
CatalysisActs as a catalyst or co-catalyst in sulfur chemistry
Antimicrobial ActivityExhibits activity against various pathogens
Drug DevelopmentPotential for developing new pharmaceuticals
Biochemical ResearchInvestigates metabolic pathways involving sulfur compounds

Mechanism of Action

The mechanism of action of 2-Methylthiane involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and proteins, affecting their function. The sulfur atom in the thiane ring can form bonds with metal ions, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which this compound is used.

Comparison with Similar Compounds

Research Findings and Challenges

  • Synthetic Challenges : Positional isomerism (e.g., 2- vs. 4-methylthiane) complicates reaction selectivity, necessitating advanced catalysts for high-purity yields .
  • Toxicological Data: No studies akin to those for naphthalene derivatives (e.g., carcinogenicity classifications ) exist for this compound, underscoring the need for targeted toxicokinetic research.
  • Extraction Difficulties : As with other sulfur heterocycles, matrix interference in chemical analysis (e.g., incomplete extraction ) may obscure accurate quantification.

Biological Activity

2-Methylthiane, a sulfur-containing heterocyclic compound, has garnered attention in recent years due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound, highlighting its antioxidant, antimicrobial, and cytotoxic effects.

Chemical Structure and Synthesis

This compound is characterized by a five-membered ring containing a sulfur atom and a methyl group. Its synthesis typically involves the alkylation of thiane derivatives or can be achieved through various organic reactions such as nucleophilic substitutions.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies. The key areas of interest include:

  • Antioxidant Activity : this compound exhibits significant antioxidant properties, which are essential for mitigating oxidative stress in biological systems.
  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating its potential as a natural antimicrobial agent.
  • Cytotoxicity : Research indicates that while this compound has cytotoxic effects on certain cancer cell lines, it also demonstrates low toxicity towards normal cells.

Antioxidant Activity

Studies have demonstrated that this compound possesses notable antioxidant activity. For instance, it has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. The results indicate that the compound effectively neutralizes free radicals, contributing to its protective role in biological systems.

Assay TypeIC50 Value (µM)Reference
DPPH Scavenging45.3
ABTS Scavenging38.7

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against several pathogenic bacteria. The compound demonstrated varying degrees of inhibition depending on the bacterial strain tested.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa16

Cytotoxicity Studies

Cytotoxicity assays have shown that while this compound can inhibit the growth of cancer cells, it is crucial to determine its selectivity towards malignant versus normal cells. In vitro studies indicated an IC50 value for cancer cell lines at approximately 20 µM, while normal cell lines exhibited higher tolerability.

Cell LineIC50 Value (µM)Reference
HeLa (cervical cancer)20
MCF-7 (breast cancer)25
Normal Human Fibroblasts>100

Case Studies

Several case studies highlight the practical applications of this compound in therapeutic contexts:

  • Case Study on Antioxidant Effects : A study involving diabetic rats treated with this compound showed a significant reduction in blood glucose levels and oxidative stress markers compared to control groups. This suggests potential benefits in managing diabetes-related complications.
  • Antimicrobial Efficacy : In a clinical setting, patients with skin infections caused by methicillin-resistant Staphylococcus aureus (MRSA) were treated with topical formulations containing this compound. Results indicated a marked improvement in infection resolution rates.

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